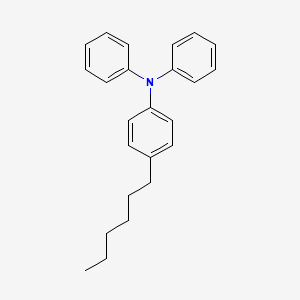

4-Hexyl-N,N-diphenylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1167-78-8 |

|---|---|

Molekularformel |

C24H27N |

Molekulargewicht |

329.5 g/mol |

IUPAC-Name |

4-hexyl-N,N-diphenylaniline |

InChI |

InChI=1S/C24H27N/c1-2-3-4-7-12-21-17-19-24(20-18-21)25(22-13-8-5-9-14-22)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 |

InChI-Schlüssel |

OYQVWQVQPHZAEC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Spectroscopic Characterization and Elucidation of Electronic Structures of 4 Hexyl N,n Diphenylaniline

Vibrational and Resonance Spectroscopy for Structural Analysis

Vibrational and resonance spectroscopy are powerful non-destructive techniques used to probe the structural features of molecules. Fourier-transform Infrared (FTIR) spectroscopy identifies functional groups by their characteristic vibrational frequencies, while Raman spectroscopy can provide insights into molecular structure and, in certain materials, electronic properties like charge carrier mobility.

Fourier-transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-Hexyl-N,N-diphenylaniline is characterized by the vibrational modes of its constituent functional groups: the hexyl chain, the aromatic rings, and the tertiary amine. While a specific experimental spectrum for this exact compound is not widely published, the expected absorption bands can be predicted based on the analysis of similar molecules. researchgate.netresearchgate.net

The primary regions of interest in the FTIR spectrum include:

C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the phenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the hexyl group (–CH₃ and –CH₂) will produce strong, sharp peaks in the 2965-2850 cm⁻¹ range. researchgate.net

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically result in several bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the tertiary aromatic amine (Aryl₃-N) bond is expected to produce a band in the 1360-1250 cm⁻¹ range.

C-H Bending Vibrations: Bending vibrations for the aliphatic hexyl chain will be present, including a characteristic peak for the methyl group around 1375 cm⁻¹. The out-of-plane C-H bending of the substituted benzene (B151609) rings provides information about the substitution pattern and typically occurs in the 900-675 cm⁻¹ range.

A summary of the predicted characteristic FTIR peaks is provided in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic (Phenyl Rings) |

| 2965-2950 | Asymmetric C-H Stretching | Aliphatic (-CH₃) |

| 2875-2865 | Symmetric C-H Stretching | Aliphatic (-CH₃) |

| 2935-2915 | Asymmetric C-H Stretching | Aliphatic (-CH₂) |

| 2865-2845 | Symmetric C-H Stretching | Aliphatic (-CH₂) |

| 1600-1450 | C=C Stretching | Aromatic Rings |

| 1360-1250 | C-N Stretching | Tertiary Aromatic Amine |

| ~1375 | Symmetric C-H Bending (Umbrella Mode) | Aliphatic (-CH₃) |

| 900-675 | C-H Out-of-Plane Bending | Substituted Benzene Rings |

Raman Spectroscopy for Charge Carrier Mobility

Raman spectroscopy is a valuable technique for characterizing the vibrational modes of molecules. In the context of semiconductors and conductive organic materials, it can also be employed as a contactless optical method to determine charge carrier concentration and mobility. This analysis relies on the interaction between free charge carriers (plasmons) and longitudinal optical (LO) phonons, which results in coupled plasmon-phonon modes (LPP). rsc.org

The frequency and bandwidth of these coupled modes are sensitive to the concentration and mobility of the charge carriers. rsc.org By analyzing the shifts and broadening of specific Raman peaks, these key electrical parameters can be quantified. This method is particularly advantageous as it is non-destructive and offers high spatial resolution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical shifts, integration, and splitting patterns of ¹H and ¹³C nuclei, a complete structural assignment can be made.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the hexyl chain and the aromatic rings. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The integration of each signal corresponds to the number of protons, and the multiplicity (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.

The predicted ¹H NMR spectral data is summarized below:

Aromatic Protons: The protons on the two unsubstituted phenyl rings and the substituted phenyl ring will appear in the aromatic region, typically between 6.8 and 7.5 ppm. The protons on the two phenyl groups attached directly to the nitrogen will show complex multiplets. The protons on the para-substituted ring will appear as two distinct doublets, characteristic of an A₂B₂ system.

Alkyl Protons: The protons of the hexyl chain will appear in the upfield region (0.8-2.6 ppm). The terminal methyl (CH₃) group will be a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) group adjacent to the aromatic ring will be a triplet around 2.5 ppm, while the other methylene groups will appear as multiplets between 1.2 and 1.6 ppm.

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic H (unsubstituted rings) | 7.30 - 7.00 | Multiplet | 10H |

| Aromatic H (ortho to hexyl group) | ~7.05 | Doublet | 2H |

| Aromatic H (ortho to N atom) | ~6.95 | Doublet | 2H |

| -CH₂-Ar (Benzylic) | ~2.55 | Triplet | 2H |

| -CH₂-(CH₂)₃-CH₃ | 1.65 - 1.55 | Multiplet | 2H |

| -(CH₂)₂-CH₂-CH₂-CH₃ | 1.40 - 1.25 | Multiplet | 6H |

| -CH₃ (Terminal) | ~0.90 | Triplet | 3H |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In a proton-decoupled spectrum, each carbon atom gives a single peak, and its chemical shift is indicative of its electronic environment.

The predicted ¹³C NMR spectral data is detailed below:

Aromatic Carbons: The aromatic carbons will resonate between approximately 120 and 150 ppm. The carbon atoms directly bonded to the nitrogen atom (ipso-carbons) will appear at the downfield end of this range, around 147-148 ppm. The carbon bearing the hexyl group will also be significantly downfield.

Alkyl Carbons: The carbons of the hexyl chain will appear in the upfield region, typically from 14 to 36 ppm. The terminal methyl carbon is the most shielded (~14 ppm), while the benzylic carbon is the most deshielded (~35 ppm).

| Carbon Atom | Predicted δ (ppm) |

| C-N (ipso, substituted ring) | ~147.5 |

| C-N (ipso, unsubstituted rings) | ~147.0 |

| C-Hexyl (ipso) | ~135.0 |

| Aromatic C-H (unsubstituted rings) | 129.5 - 122.0 |

| Aromatic C-H (substituted ring) | 129.0 - 124.0 |

| -CH₂-Ar (Benzylic) | ~35.5 |

| -CH₂-(CH₂)₄-CH₃ | 31.8 - 22.6 |

| -CH₃ (Terminal) | ~14.1 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The core chromophore responsible for the absorption is the N,N-diphenylaniline moiety.

The UV-Vis absorption spectrum is expected to be dominated by intense π-π* transitions associated with the conjugated system of the aromatic rings. rsc.orgacs.org The central nitrogen atom's lone pair of electrons participates in this conjugation, influencing the energy of the molecular orbitals. Typically, compounds containing the triphenylamine (B166846) core exhibit strong absorption maxima in the UV region. acs.orgnih.gov

The hexyl group, being a saturated alkyl chain, is an auxochrome. It does not significantly alter the nature of the electronic transitions but can cause a small bathochromic (red) shift in the absorption and emission maxima due to its electron-donating inductive effect and hyperconjugation.

Absorption Spectrum Analysis

The electronic absorption spectra of materials based on the this compound moiety are characterized by distinct absorption bands in the UV and visible regions. Typically, these spectra exhibit bands corresponding to localized π–π* electronic transitions within the aromatic rings and broader intramolecular charge transfer (ICT) bands. The ICT transition occurs from the electron-rich triphenylamine donor to an acceptor unit within the molecule.

In chloroform (B151607) solution, complex molecules incorporating the this compound unit display these characteristic features. For instance, derivatives where this moiety is connected to a thiazolo[5,4-d]thiazole (B1587360) core show a lower energy absorption band attributed to ICT. rsc.org The position and intensity of these bands are influenced by the specific molecular structure and the solvent environment. rsc.orgspiedigitallibrary.org

Table 1: UV-Vis Absorption Data for Compounds Containing the N,N-diphenylaniline Moiety

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 4-{4-Hexyl-5-[5-(3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazol-2-yl]thiophen-2-yl}-N,N-diphenylaniline | Chloroform | 418 | ICT | rsc.org |

| 2,5-Bis[3-hexyl-5-(4-methoxyphenyl)thiophen-2-yl]thiazolo[5,4-d]thiazole | Chloroform | 442 | ICT | rsc.org |

| General TPA Derivatives | Various | ~250-320 | π–π* | rsc.org |

| General TPA Derivatives | Various | ~400-470 | ICT | rsc.org |

Fluorescence and Aggregation-Induced Emission (AIE) Studies

While many conventional fluorophores experience aggregation-caused quenching (ACQ) in the solid state or in aggregates, certain molecules containing the N,N-diphenylaniline group exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). researchgate.net AIE is a process where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation. researchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations of the phenyl rings, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. researchgate.net

Derivatives incorporating the this compound unit have been shown to be AIE-active. For example, an indole-anthracenyl π-conjugate featuring a 4-vinyl-N,N-diphenylaniline moiety demonstrates AIE properties. aip.org Similarly, other D-π-A-π-D type compounds where N,N-diphenylaniline acts as the donor have also been reported to show AIE characteristics. dp.tech The study of fluorescence in solvent mixtures with varying fractions of a non-solvent (like water in a THF/water mixture) is a common method to identify AIE behavior, where a dramatic increase in photoluminescence (PL) intensity is observed at high water fractions, indicating aggregate formation. aip.org

Table 2: Fluorescence and AIE Properties of Selected N,N-diphenylaniline Derivatives

| Compound System | Key Feature | Observation | Mechanism | Reference |

|---|---|---|---|---|

| Indole-anthracenyl derivative with 4-vinyl-N,N-diphenylaniline | AIE-active | Enhanced emission in aggregated state | Restriction of Intramolecular Motion (RIM) | aip.org |

| 4,4′-(naphtho[2,3-c] ktu.eduresearchgate.netscientific.netthiadiazole-4,9-diyl)bis(N,N-diphenylaniline) | AIE-active | Strong emission in solid state | RIM | dp.tech |

| TPA-functionalized benzothiadiazoles | AIE-active | Increased PL intensity in DMF-H₂O mixtures with high water content | Aggregate Formation | aip.org |

Electrogenerated Chemiluminescence (ECL)

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the excited states of species generated at an electrode surface through electron-transfer reactions. Triphenylamine derivatives are a well-studied class of organic ECL luminophores. The ECL process can occur through different pathways, such as the annihilation route, where electrochemically generated radical cations and anions react to form an excited state, or the co-reactant route, where the oxidized or reduced luminophore reacts with a co-reactant (e.g., tri-n-propylamine, TPrA). researchgate.net

Complex molecules containing the N,N-diphenylaniline moiety have demonstrated significant ECL activity. For instance, a D-A-π-A-D molecule with N,N-diphenylaniline as the donor groups produces a bright ECL emission peak at 652 nm in a mixed solvent system via the annihilation reaction. The efficiency and emission wavelength of ECL can be tuned by modifying the molecular structure. Studies on a thermally activated delayed fluorescence (TADF) emitter, 4,4′-(1,2-dihydroacenaphthylene-5,6-diyl)bis(N,N-diphenylaniline), revealed an ECL emission maximum at 625 nm with a relative ECL efficiency of 3.4% compared to the standard [Ru(bpy)₃]²⁺ system.

Table 3: ECL Data for Selected N,N-diphenylaniline-Based Compounds

| Compound | Pathway | ECL λ_max (nm) | Relative ECL Efficiency (%) | Reference |

|---|---|---|---|---|

| Azide-BTA | Annihilation | 652 | - | |

| 2TPA-ace | Annihilation | 625 | 3.4 (vs. [Ru(bpy)₃]²⁺) | |

| TPA-ace-CN | Annihilation | 509 | - |

Advanced Spectroscopic Techniques for Charge Transport Investigations

Investigating charge transport is crucial for materials used in organic electronics. Advanced spectroscopic methods provide insights into the movement and behavior of charge carriers at interfaces and within the bulk material.

Electroreflectance Spectroscopy

Electroreflectance (ER) spectroscopy is a powerful charge modulation technique for investigating charge transport in organic field-effect devices. It measures the change in the reflectivity of a material in response to a modulated electric field. This technique provides optical information about the charges within the accumulation layer at the organic semiconductor-insulator interface. A key advantage of ER spectroscopy is its applicability to devices built on opaque substrates, such as silicon wafers.

By analyzing ER spectra with optical layer stack simulations, one can quantitatively determine the change in the dielectric function caused by charge injection. This allows for the study of local charge transport effects and energetic relaxation of charges as they move away from an injecting contact. For hole transport materials like this compound, ER spectroscopy could be used to probe the density and energetic state of holes accumulated at the dielectric interface, providing a detailed picture of the initial stages of charge transport.

Charge Accumulation Spectroscopy (CAS)

Charge Accumulation Spectroscopy (CAS) is another vital technique used to study the electronic states of charge carriers in the accumulation layer of an organic field-effect transistor (OFET). CAS measures the optical absorption spectrum of carriers that are electrostatically induced at the semiconductor-insulator interface.

This method is particularly useful for evaluating the capabilities of hole-transporting materials (HTMs). By directly probing the optical transitions of the accumulated holes, CAS can help identify the nature of the charge carriers (e.g., polarons) and detect the presence of trap states that could impede charge transport. For a material like this compound, which is designed for use as an HTM, CAS could provide critical information on the energy levels of its cationic species and the influence of molecular packing on charge localization at the active interface. scientific.net

Admittance Spectroscopy (AS) for Carrier Mobility Determination

Admittance Spectroscopy (AS) is a frequency-domain technique used to determine the charge carrier mobility in organic semiconductor materials. The method involves measuring the complex admittance (conductance and capacitance) of a single-carrier device as a function of modulation frequency.

The underlying principle is that at a certain characteristic frequency, the period of the AC voltage matches the transit time of the charge carriers across the device. By analyzing the frequency-dependent susceptance (the imaginary part of the admittance), the carrier transit time (τ) can be extracted. ktu.edu Specifically, a plot of the negative differential susceptance versus frequency shows a maximum at a frequency related to the carrier transit time. ktu.edu The mobility (µ) can then be calculated using the relationship µ = L² / (τV), where L is the device thickness and V is the applied voltage. This technique has been successfully applied to various hole transport materials, including triphenylamine derivatives, with results showing excellent agreement with those from time-of-flight (TOF) measurements. ktu.edu

Correlation of Spectroscopic Data with Charge Transport Parameters

The electronic and optical properties of triarylamine derivatives, including this compound, are intrinsically linked to their charge transport capabilities. Spectroscopic analysis provides critical insights into parameters that govern how efficiently charge carriers, particularly holes, can move through the material. This relationship is fundamental to the application of these compounds in organic electronics, such as OLEDs and organic field-effect transistors. acs.org

Key charge transport parameters that can be correlated with spectroscopic data include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, reorganization energy (λ), and electronic coupling.

HOMO/LUMO Energy Levels: The onset of the absorption and emission spectra can be used to determine the optical band gap (E_g). rsc.org The HOMO energy level, crucial for understanding hole injection and transport, can often be determined experimentally using techniques like cyclic voltammetry. The LUMO level can then be estimated by combining the HOMO energy with the optical band gap derived from UV-Vis absorption spectra. mdpi.com For triarylamine-based materials, the HOMO level is primarily located on the nitrogen-rich triarylamine core, which acts as the electron donor. acs.org The planarity of the molecule influences the extent of π-conjugation; a more planar configuration leads to a more delocalized π-system, which generally raises the HOMO level and lowers the LUMO level, resulting in a red-shifted absorption spectrum. rsc.org

Reorganization Energy (λ): The reorganization energy is a critical factor influencing the charge transfer rate. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, provides an indication of the geometric changes between the ground and excited states. rsc.org A larger Stokes shift suggests more significant conformational changes and is often associated with a higher reorganization energy, which can be detrimental to charge mobility. rsc.org

Charge Transfer Integral and Mobility: The charge transfer integral (or electronic coupling) describes the strength of electronic interaction between adjacent molecules, which is essential for intermolecular charge hopping. While not directly measured by a single spectroscopic technique, computational methods like Density Functional Theory (DFT) are used to calculate this parameter. mdpi.comacs.org These calculations, however, rely on ground-state geometries that are often validated against experimental data from X-ray crystallography and spectroscopic analysis. mdpi.comresearchgate.net Higher hole mobility is often associated with materials that exhibit low reorganization energies and significant electronic coupling between molecules. rsc.org The fill factor in a solar cell, for instance, can provide indirect information about charge transport, where high values often indicate low series resistance and high charge mobility. rsc.org

The interplay of these parameters, derived from a combination of spectroscopic measurements and computational analysis, allows for a comprehensive understanding of the charge transport characteristics of this compound.

| Parameter | Spectroscopic/Electrochemical Correlation | Significance for Charge Transport |

|---|---|---|

| HOMO/LUMO Levels | Derived from cyclic voltammetry and the onset of UV-Vis absorption spectra. rsc.orgmdpi.com | Determines energy barriers for charge injection from electrodes and charge transfer between different materials. |

| Optical Band Gap (E_g) | Calculated from the onset wavelength of the UV-Vis absorption spectrum. rsc.org | Indicates the energy required to create an exciton (B1674681); influences the optical properties and transparency of the material. mdpi.com |

| Reorganization Energy (λ) | Related to the Stokes shift (difference between absorption and fluorescence maxima). rsc.org Calculated using computational methods (DFT). mdpi.com | Lower values correspond to faster charge transfer rates and higher mobility. |

| Electronic Coupling (Charge Transfer Integral) | Not directly measured by spectroscopy but calculated computationally based on molecular arrangement. mdpi.comacs.org | Higher values indicate stronger electronic interaction between molecules, facilitating efficient charge hopping. |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and verifying the elemental composition of synthesized compounds like this compound. By ionizing the molecule and analyzing the mass of the resulting fragments, mass spectrometry provides definitive evidence of the compound's identity and purity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and relatively large molecules without causing significant fragmentation. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For N,N-diphenylaniline derivatives, ESI-MS is typically performed in positive-ion mode. nih.gov The nitrogen atom in the aniline (B41778) moiety is readily protonated, leading to the formation of a protonated molecule, [M+H]⁺. This is often the most abundant ion observed in the spectrum, and its m/z value allows for the direct confirmation of the molecular weight of the parent compound. nih.govscirp.org Depending on the solvent system and additives, cationated species, such as sodium adducts [M+Na]⁺, may also be detected. scirp.org

In some cases, competing ionization processes can occur. For certain N,N-diphenylaniline derivatives, the formation of an anomalous [M-H]⁺ ion via hydride abstraction has been observed alongside the expected [M+H]⁺ ion. nih.gov Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure. In this technique, a specific ion (e.g., the [M+H]⁺ ion) is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions provide structural information that acts as a molecular fingerprint. nih.gov

For this compound (C₂₄H₂₇N), the expected monoisotopic mass is approximately 329.21 u. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

| Compound | Formula | Monoisotopic Mass (u) | Expected Primary Ion [M+H]⁺ (m/z) | Potential Adduct [M+Na]⁺ (m/z) |

|---|---|---|---|---|

| This compound | C₂₄H₂₇N | 329.21435 | 330.22218 | 352.20410 |

Computational and Theoretical Investigations of 4 Hexyl N,n Diphenylaniline and Analogues

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. These calculations provide a microscopic understanding of the structure-property relationships that govern the performance of organic electronic materials.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of organic molecules. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic properties based on the electron density, offering a favorable balance between accuracy and computational cost.

A widely used functional within the DFT framework is the Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). nih.gov This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy for many molecular properties. The B3LYP functional, often paired with basis sets like 6-31G* or 6-311++G(d,p), has been shown to provide reliable predictions for the geometries, electronic properties, and vibrational frequencies of a wide range of organic compounds. mdpi.com For triphenylamine (B166846) derivatives and other N,N-diacylanilines, DFT calculations at the B3LYP level are frequently employed to optimize ground state geometries and predict electronic behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. ajchem-a.com The HOMO energy level is associated with the ability of a molecule to donate an electron, while the LUMO energy level relates to its ability to accept an electron.

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (Egap). This gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity and easier electronic excitation, which is a desirable characteristic for materials used in optoelectronic devices. nih.gov For triphenylamine-based compounds, the electronic density of the HOMO is typically localized on the electron-rich triphenylamine core, while the LUMO density can be distributed across other parts of the molecule depending on the substituents.

Below is a table showing representative FMO energy values for triphenylamine analogues as determined by DFT calculations.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Computational Method |

|---|---|---|---|---|

| Analogue A (Gas Phase) | -5.15 | -1.55 | 3.60 | B3LYP/6-31G(d) |

| Analogue B (Gas Phase) | -5.28 | -1.89 | 3.39 | B3LYP/6-311++G(d,p) |

| Analogue C (Aqueous Phase) | -5.45 | -2.05 | 3.40 | B3LYP/6-311++G(d,p) |

Note: The data presented are representative values for analogous compounds and are intended for illustrative purposes. researchgate.netresearchgate.net

Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors that help predict and understand the chemical behavior of molecules. mdpi.comnih.gov These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals.

Key chemical reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO). mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2). researchgate.net

Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I-A)/2). A larger HOMO-LUMO gap corresponds to greater hardness. mdpi.comresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment (ω = χ²/2η). researchgate.net

These parameters are invaluable for comparing the reactivity of different molecules and for understanding their interaction with other chemical species. dntb.gov.ua

| Parameter | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the electron-accepting ability. |

| Electronegativity (χ) | χ = (I+A)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Represents resistance to charge transfer. |

| Chemical Softness (S) | S = 1/η | Indicates the polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics (MD) Simulations for Aggregation and Conformation

While quantum chemical methods excel at describing the properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior of many molecules over time. MD simulations provide a dynamic picture of molecular systems, offering insights into processes like aggregation and conformational changes. nih.govchemrxiv.org

By simulating a system containing many molecules over a period of time, researchers can analyze parameters like radial distribution functions to understand the local ordering and packing density. nih.gov This information is critical for understanding charge transport pathways in organic semiconductor films, as aggregation can either enhance or impede charge mobility depending on the specific molecular arrangement. researchgate.netmdpi.com

The triphenylamine core is known for its non-planar, propeller-like geometry. Upon electronic excitation, molecules can undergo significant changes in their geometry. MD simulations can be used to explore the conformational landscape of a molecule in both its ground and excited electronic states. nih.gov

For triphenylamine derivatives, excitation often leads to a more planar structure, which can affect the photophysical properties, such as the fluorescence quantum yield and lifetime. nih.gov The flexibility of the hexyl chain in 4-Hexyl-N,N-diphenylaniline can also influence these conformational dynamics. By simulating the behavior of the molecule in an excited state, it is possible to understand the relaxation pathways and the potential for non-radiative decay processes that compete with light emission. researchgate.net This knowledge is essential for designing molecules with enhanced luminescent properties for applications in organic light-emitting diodes (OLEDs).

Modeling of Photophysical Processes and Excited States

Computational modeling has become an indispensable tool for elucidating the complex photophysical processes that occur in organic molecules upon photoexcitation. For derivatives of triphenylamine, such as this compound, these models can predict and explain the nature of their excited states and the dynamics of excitons, which are crucial for their performance in optoelectronic devices.

The exciton (B1674681) binding energy (Eb) is a critical parameter in organic semiconductors, representing the energy required to dissociate a photogenerated electron-hole pair (an exciton) into free charge carriers. A lower exciton binding energy generally facilitates more efficient charge separation. Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to estimate Eb. For a series of newly designed triphenylamine (TPA)-based donor-acceptor-donor (D-A-D) molecules, the exciton binding energies were calculated to be in the range that suggests efficient charge dissociation. For instance, one designed molecule, D3, was found to have a low binding energy of 0.31 eV, indicating a more considerable charge separation compared to other analogues. rsc.org In another study on triphenylamine and quinoline (B57606) derivatives, the introduction of alkoxy and thiophene (B33073) groups was shown to reduce the exciton binding energy, thereby improving the exciton dissociation efficiency. rsc.orgnih.gov

The lifetime of the excited state is another crucial factor, influencing the balance between radiative (light emission) and non-radiative decay pathways, as well as the efficiency of charge transfer. Computational methods can predict the excited-state lifetime (τ), providing insights into the stability and emissive properties of the molecule. For instance, in a study of N,N'-diphenyl-aniline based sensitizers, a designed molecule, NDI04, was predicted to have the most stable excited state due to its longer excited-state lifetime. researchgate.net

| Parameter | Description | Relevance in Analogues |

| Exciton Binding Energy (Eb) | The energy required to separate an exciton into a free electron and hole. | Lower Eb values in TPA derivatives are correlated with more efficient charge separation. rsc.orgrsc.orgnih.gov |

| Excited State Lifetime (τ) | The average time a molecule spends in an excited state before returning to the ground state. | Longer lifetimes can indicate a more stable excited state, which can be beneficial for certain applications. researchgate.net |

Note: The data presented is for analogues of this compound, as specific data for this compound was not available in the searched literature.

The charge transfer length (dCT) is a measure of the spatial separation between the electron and the hole in the excited state. A larger dCT is often desirable as it can lead to a smaller exciton binding energy and more efficient charge separation. Computational studies on N,N'-diphenyl-aniline based sensitizers have shown that the incorporation of a fused-π-conjugation bridge can improve charge separation and increase the dCT. researchgate.net This parameter is crucial for understanding the efficiency of intramolecular charge transfer (ICT) processes.

The reorganization energy (λ) is a key parameter that governs the rate of charge transfer between molecules, as described by Marcus theory. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge mobility. Computational studies on para-substituted triphenylamines have revealed a strong substituent effect on the reorganization energy for hole transport (λ+), which is a dominant factor in hole mobility. acs.org For most triphenylamine derivatives, the reorganization energy for hole transport is found to be smaller than that for electron transport, indicating that they are predominantly hole-conducting materials. frontiersin.org DFT calculations on various triphenylamine derivatives have shown that λ+ values are typically in the range of 0.1 to 0.3 eV. rsc.org Specifically, for triphenylamine (TPA) itself, the hole reorganization energy is consistently calculated to be around 0.1 eV. rsc.org

| Compound Analogue | Hole Reorganization Energy (λ+) (eV) | Reference |

| Triphenylamine (TPA) | ~0.1 | rsc.org |

| Various TPA Derivatives | 0.1 - 0.3 | rsc.org |

Note: The data presented is for analogues of this compound, as specific data for this compound was not available in the searched literature.

In some donor-acceptor molecules, the excited state can have a mixed character, exhibiting features of both a locally excited (LE) state and a charge-transfer (CT) state. This is known as a hybridized local and charge transfer (HLCT) state. The presence of HLCT states can be beneficial for achieving high emission efficiencies in organic light-emitting diodes (OLEDs). Theoretical studies on donor-acceptor molecules containing triphenylamine units can elucidate the nature of the excited states and determine if they possess HLCT character, which is important for designing efficient emitters.

In Silico Studies for Structure-Activity Relationships

In silico studies are instrumental in establishing structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the molecular structure of this compound analogues in computational models, researchers can predict how these changes will affect their electronic and photophysical properties. For instance, studies on para-substituted triphenylamines have shown that electron-releasing substituents tend to increase the HOMO and LUMO energy levels, while electron-withdrawing groups decrease them. acs.org This, in turn, affects the ionization potential and the energy barrier for hole injection in OLEDs. acs.org Such computational screening allows for the rational design of new materials with optimized properties for specific applications, reducing the need for extensive and time-consuming experimental synthesis and characterization.

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and materials science for understanding intermolecular interactions. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous triphenylamine derivatives provides insight into their potential binding behaviors.

For instance, studies on triphenylamine-linked pyridine (B92270), thiazole, and pyrazole (B372694) analogues have utilized molecular docking to explore their potential as anticancer agents. In one such study, pyridine derivatives containing the triphenylamine core were docked with a protein target (PDB ID: 2ITO). The simulations revealed that these compounds could form hydrogen bonds with key amino acid residues, such as Gly 863, within the active site. This indicates that the triphenylamine scaffold can serve as a basis for designing molecules that interact specifically with biological targets. The nature and strength of these interactions are governed by the functional groups attached to the core structure.

Computational approaches like quantitative structure-activity relationship (QSAR) modeling are also employed to understand how a molecule's structure affects its biological activity. These models can predict the potency of new compounds and guide the design of more effective molecules.

Table 1: Representative Molecular Docking Interactions of a Triphenylamine Analogue Data derived from studies on analogous structures to illustrate potential interactions.

| Compound Class | Protein Target (PDB ID) | Key Interacting Residue | Type of Interaction |

|---|---|---|---|

| Triphenylamine-Pyridine Analogue | 2ITO | Gly 863 | Hydrogen Bond (H-acceptor) |

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are crucial for modern technologies like communication, signal processing, and optical switches. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest for their NLO properties. This compound belongs to the triphenylamine class of compounds, which are widely used as strong electron-donating moieties in NLO materials.

Theoretical calculations, primarily using Density Functional Theory (DFT), are essential for predicting and understanding the NLO response of these molecules. The key parameter for second-order NLO effects is the first hyperpolarizability (β). A high β value is indicative of a strong NLO response.

Computational studies on triphenylamine derivatives explore how structural modifications affect their NLO properties. Key findings from these theoretical investigations include:

Influence of π-Spacers: The nature of the conjugated π-linker that connects the triphenylamine donor to an electron-acceptor group plays a critical role. Modifying the π-spacer can significantly alter the intramolecular charge transfer (ICT), which is fundamental to the NLO response.

Donor-Acceptor Strength: The combination of a strong donor like triphenylamine with a potent electron-acceptor (such as dicyanovinylene or indandione) through a π-system leads to enhanced charge transfer and, consequently, larger hyperpolarizability values. frontiersin.orgacs.org

Energy Gap: There is often an inverse correlation between the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap and the first hyperpolarizability. Molecules with smaller energy gaps tend to have larger β values, as the electrons can be more easily excited. frontiersin.orgacs.org

DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to compute properties such as polarizability (α) and first hyperpolarizability (β). frontiersin.org For example, a computational study on a series of D-π-A dyes with a triphenylamine donor and a dicyanovinylene acceptor demonstrated that modifying the π-linker could lead to βtotal values as high as 110,509.23 a.u. frontiersin.org Another study on a pyrrole-substituted triphenylamine chromophore reported a calculated first hyperpolarizability of 189,455 × 10-33 esu. cureusjournals.com These theoretical values highlight the potential of triphenylamine derivatives as high-performance NLO materials.

Table 2: Calculated NLO Properties of Analogue Triphenylamine-Based Chromophores This table presents a selection of theoretical data from different studies on triphenylamine analogues to showcase the range of NLO properties.

| Compound Analogue Class | Computational Method | HOMO-LUMO Gap (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (βtotal) (a.u.) | Reference |

|---|---|---|---|---|---|

| Triphenylamine-Dicyanovinylene (DPTM-6) | B3LYP/6-31G(d,p) | 2.06 | Not Reported | 110,509.23 | frontiersin.org |

| Triphenylamine-Dicyanovinylene (DPTM-8) | B3LYP/6-31G(d,p) | 2.04 | Not Reported | Not Reported | frontiersin.org |

| Pyrrole-Substituted Triphenylamine (S3) | DFT | Not Reported | 65,600 (97.23 × 10-24 esu) | 1.28 × 108 (189455 × 10-33 esu) | cureusjournals.com |

| Di-cyanovinyl Triphenylamine (Compound 2) | DFT-B3LYP/6-31G(d,p) | 2.61 | Not Reported | Not Reported | acs.org |

| Tri-cyanovinyl Triphenylamine (Compound 3) | DFT-B3LYP/6-31G(d,p) | 2.55 | Not Reported | Not Reported | acs.org |

Structure Performance Relationships in 4 Hexyl N,n Diphenylaniline Architectures

Influence of Hexyl Substitution and Alkyl Chain Length on Electronic Properties and Device Performance

The introduction of a hexyl group at the para-position of one of the phenyl rings in the N,N-diphenylaniline structure is a deliberate molecular engineering strategy. Alkyl chains, such as the hexyl group, are known to significantly impact the material's properties.

Electronic Properties: The length and branching of alkyl side chains can influence the electronic properties of organic semiconductors. While longer alkyl chains can enhance solubility, which is crucial for solution-based processing, they can also affect the intermolecular electronic coupling. In the solid state, the packing of molecules is a critical determinant of charge transport efficiency. The hexyl group in 4-Hexyl-N,N-diphenylaniline helps to control this packing, preventing excessive crystallization and promoting the formation of amorphous films, which can be beneficial for device performance by ensuring uniform film formation. Studies on similar violanthrone (B7798473) derivatives have shown that linear alkyl chains, like hexyl, can lead to higher charge carrier mobility compared to branched chains, which may induce more disorder in the film's packing arrangement. nih.govnih.gov

Device Performance: The choice of solubilizing group has a profound effect on hole mobility. nih.govnih.gov For instance, in diketopyrrolopyrrole-based polymers, side-chain engineering is a key method to improve molecular packing and has led to materials with high charge carrier mobility. mdpi.com The hexyl group, by improving solubility and film morphology, contributes to more reliable and efficient device fabrication. In the context of perovskite solar cells, a well-designed hole transport material (HTM) with appropriate side chains can lead to improved power conversion efficiency (PCE) and long-term stability. researchgate.net Molecular engineering of HTMs, including the tuning of substituent connection sites, can result in more ordered packing and better charge mobility. researchgate.net

Impact of Molecular Topology and Spatial Conformation on Charge Transport

The three-dimensional arrangement of this compound molecules in the solid state is a primary factor governing charge transport. The non-planar, propeller-like shape of the core triphenylamine (B166846) unit, combined with the flexible hexyl chain, dictates the intermolecular interactions.

Molecular Packing and π-π Stacking: Efficient charge transport in organic semiconductors relies on the overlap of π-orbitals between adjacent molecules. This is often achieved through π–π stacking. The spatial conformation of this compound influences the distance and orientation between the aromatic cores of neighboring molecules. The hexyl group can act as a spacer, preventing the kind of dense π–π stacking that can sometimes lead to the formation of charge traps or undesirable aggregation. However, a well-ordered lamellar packing of alkyl side chains can facilitate interchain π-π interactions, which has been shown to remarkably enhance charge mobility in some conjugated polymers. nih.gov The electronic structure calculations on similar triphenylamine derivatives suggest that close packing promotes electronic coupling and allows for effective charge carrier transport. rsc.org

Correlation of Molecular Structure with Optical and Electrochemical Characteristics

The molecular structure of this compound directly determines its fundamental optical and electrochemical properties, which are key to its function in optoelectronic devices.

Optical Properties: The absorption and emission of light are governed by the electronic transitions within the molecule. The triphenylamine core is the primary chromophore. The hexyl group, being an electron-donating alkyl group, can have a subtle effect on the energy levels of the molecule, potentially causing slight shifts in the absorption and emission spectra compared to the unsubstituted parent compound. The primary role of the hexyl group in this context is often to ensure good film formation, which in turn leads to predictable and uniform optical properties in the solid state. Systematic investigations of substituted triarylamines have shown that functional groups can be used to tune photophysical properties. nih.gov

Electrochemical Characteristics: The electrochemical properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for device applications. The HOMO level determines the efficiency of hole injection from an anode or hole extraction from a perovskite layer, while the LUMO level is important for electron blocking. Cyclic voltammetry is commonly used to determine these energy levels. nih.gov The electron-donating nature of the diphenylamino group results in a relatively high HOMO level, which is a desirable characteristic for a hole transport material. The addition of the hexyl group typically has a minor electronic effect but can influence the solid-state packing, which can, in turn, affect the measured electrochemical properties in thin films.

| Property | Typical Range for Alkyl-Substituted TPA Derivatives | Reference |

| HOMO Level | -5.1 to -5.6 eV | nih.govrsc.org |

| LUMO Level | -2.1 to -2.4 eV | nih.gov |

| Optical Band Gap | 2.9 to 3.2 eV | metall-mater-eng.com |

| Absorption Max (Solution) | 300 - 350 nm | nih.gov |

| Emission Max (Solution) | 360 - 450 nm | nih.gov |

Note: The data in this table represents typical values for triphenylamine derivatives and may not be specific to this compound.

Engineering Strategies for Enhanced Charge Carrier Mobility

Improving the charge carrier mobility of materials like this compound is a central goal of molecular engineering. acs.org High mobility ensures that charges can move quickly through the material, reducing the likelihood of recombination and improving device efficiency.

Molecular Design for Planarity and Conjugation: One common strategy is to enhance the planarity of the molecular backbone and extend its π-conjugation. mdpi.com While the triphenylamine core is inherently non-planar, modifications can be made to the peripheral phenyl rings to promote intermolecular interactions that facilitate charge transport.

Side-Chain Engineering: As discussed, the alkyl side chains play a crucial role. Optimizing the length, shape (linear vs. branched), and position of these chains can control molecular packing and improve mobility. mdpi.com For example, studies have shown that linear alkyl chains can promote more ordered packing compared to bulky, branched chains, leading to significantly improved mobility. nih.govnih.gov

Controlling Intermolecular Interactions: The introduction of specific functional groups can create non-covalent interactions (e.g., hydrogen bonding, F···S interactions) that guide the self-assembly of molecules into well-ordered structures, thereby enhancing charge transport pathways. mdpi.com While this compound itself lacks such groups, this remains a powerful strategy in the broader class of organic semiconductors.

Thermal Annealing: Post-deposition treatments like thermal annealing can improve the structural order and crystallinity of organic semiconductor films. mdpi.com This process can help to remove residual solvent and allow molecules to rearrange into more energetically favorable, ordered domains, which often leads to an increase in charge carrier mobility. mdpi.com

Molecular Design Principles for Suppressing Aggregation and Recombination

In many organic electronic devices, uncontrolled molecular aggregation and charge recombination are major loss mechanisms that limit performance and stability.

Suppressing Aggregation: While some degree of molecular ordering is good for charge transport, large-scale aggregation or crystallization can create grain boundaries that impede charge flow and lead to non-uniform films. The molecular design of this compound incorporates features to mitigate this. The non-planar, propeller-like structure of the triphenylamine core, coupled with the flexible hexyl chain, sterically hinders the molecules from packing too closely. This promotes the formation of stable amorphous glasses rather than crystalline domains, which is often advantageous for creating smooth, uniform layers in devices. The use of nonplanar molecular geometries is a known strategy to effectively prevent aggregation issues. escholarship.org

Suppressing Charge Recombination: Charge recombination occurs when an electron and a hole meet and annihilate each other before being collected at the electrodes. This is a significant efficiency loss pathway. The design of hole transport materials like this compound can help suppress recombination in several ways:

Energy Level Alignment: Proper alignment of the HOMO level with the valence band of the adjacent layer (e.g., perovskite) ensures efficient hole extraction, quickly separating the charge carriers and reducing their chance of recombining.

High Mobility: A high hole mobility allows charges to be transported away from the interface quickly, again reducing the probability of recombination.

Physical Barrier: The HTL itself can act as a physical barrier, preventing electrons from the adjacent layer from reaching the anode. The dense and uniform films enabled by the hexyl substitution enhance this barrier property. Studies on other material systems have shown that incorporating plasmonic nanoparticles or tuning the dielectric constant of the charge transport layer can also be effective strategies for suppressing recombination. rsc.orgresearchgate.net

Advanced Functional Applications of 4 Hexyl N,n Diphenylaniline and Derivatives

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, derivatives of 4-Hexyl-N,N-diphenylaniline are utilized in critical device layers to ensure efficient operation, high brightness, and long-term stability. Their primary roles are as components in the hole transport layer (HTL) and the emissive layer (EML).

The hole transport layer is a crucial component in an OLED stack, responsible for facilitating the efficient injection of holes from the anode and their transport to the emissive layer. Materials based on the triphenylamine (B166846) structure, such as this compound, are widely employed for this purpose due to their inherent electron-donating nature and stable amorphous morphology. An effective HTL material must possess a suitable HOMO energy level that aligns with the work function of the anode (like indium tin oxide, ITO) to minimize the hole injection barrier. Furthermore, high hole mobility is required to balance the charge carrier flux within the device, preventing charge accumulation and ensuring high recombination efficiency in the emissive layer.

The molecular design of HTLs often involves creating amorphous materials with a high glass transition temperature (Tg) to prevent crystallization, which can lead to device degradation. Derivatives of this compound, such as those incorporating carbazole (B46965) moieties, have been synthesized to enhance thermal stability and morphological integrity. For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have demonstrated high Tg values (148-165 °C) and have significantly improved the current, power, and external quantum efficiencies of OLED devices when compared to standard configurations. The hexyl group in these structures plays a vital role in ensuring good solubility for solution-based processing, offering a cost-effective alternative to vacuum deposition.

A derivative, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR), which shares the core N,N-diphenylaniline structure, has shown exceptional performance as a hole-transporting material in phosphorescent OLEDs. Devices incorporating TPA-2ACR exhibited excellent efficiencies, significantly outperforming the reference device based on 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

Table 1: Performance of an OLED Device Using the TPA-2ACR Hole Transport Material

| Metric | TPA-2ACR Device | TAPC Reference Device |

| Current Efficiency (cd/A) | 55.74 | 32.53 |

| Power Efficiency (lm/W) | 29.28 | 18.58 |

| External Quantum Efficiency (%) | 21.59 | 10.6 |

Derivatives of this compound also find application as components within the emitting layer of OLEDs, typically as a dopant in a host material. The hexyl groups are crucial for ensuring good solubility, which is particularly important for fabricating devices via solution-processing techniques like blade coating.

A notable example is the blue dopant 4,4'-(1E,1'E)-2,2'-(naphthalene-2,6-diyl)bis(ethene-2,1-diyl)bis(N,N-bis(4-hexylphenyl)aniline). This molecule incorporates two N,N-bis(4-hexylphenyl)aniline units, which act as the emissive centers. When used as a dopant in a fluorescent blue host, this material enables the fabrication of all-solution-processed multilayer OLEDs. The device structure, consisting of a hole transport layer, an emissive layer, and an electron transport layer, can be deposited sequentially from solution without the dissolution of underlying layers. An optimized device using this dopant achieved a current efficiency of 4.8 cd/A at a luminance of 1200 cd/m², a performance level comparable to devices fabricated by thermal evaporation.

Table 2: Performance of All-Solution-Processed Blue OLED with a this compound Derivative Dopant

| Device Parameter | Value |

| Dopant | 4,4'-(1E,1'E)-2,2'-(naphthalene-2,6-diyl)bis(ethene-2,1-diyl)bis(N,N-bis(4-hexylphenyl)aniline) |

| Fabrication Method | All-solution-processed blade coating |

| Current Efficiency (@ 10 mA/cm²) | 4.8 cd/A |

| Maximum Luminance | 3677 cd/m² |

Organic Photovoltaic Devices (OPVs and DSSCs)

The favorable electronic properties of this compound derivatives also make them suitable for applications in organic solar cells, where they can function as hole transport materials or as electron donor components in dye sensitizers.

In organic solar cells, the hole transport layer plays a critical role in extracting holes from the photoactive layer (the donor-acceptor blend) and transporting them to the anode, while simultaneously blocking electrons. An ideal HTM for OPVs should have high hole mobility, appropriate energy level alignment with the active layer donor material to facilitate efficient hole extraction, and good film-forming properties.

The N,N-diphenylaniline core provides the necessary electronic properties for hole transport, and the hexyl substituent enhances solubility, allowing for the use of these materials in solution-processed OPVs, which is advantageous for large-scale, low-cost manufacturing. While specific performance data for this compound as a primary HTM in high-efficiency OPVs is not extensively documented, its derivatives are actively researched. For instance, fluorene-based derivatives incorporating diphenylamine (B1679370) units have been synthesized and characterized for use in inverted perovskite solar cells, demonstrating commendable optical, electrochemical, and thermal properties. The design principles focus on achieving suitable HOMO energy levels for efficient hole transfer from the perovskite or organic active layer and ensuring good interfacial contact to minimize charge recombination.

In Dye-Sensitized Solar Cells (DSSCs), a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (typically TiO₂) is responsible for light absorption. The N,N-diphenylaniline moiety is an excellent electron donor and is frequently incorporated into "donor-π-acceptor" (D-π-A) organic dyes. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, moving an electron from the donor (diphenylaniline) through the π-bridge to the acceptor group, which is anchored to the semiconductor surface. This excited electron is then injected into the conduction band of the TiO₂, initiating the photovoltaic process.

A derivative featuring a N,N-bis(4-hexyloxyphenyl)amino donor group, which is structurally and electronically very similar to a N,N-bis(4-hexylphenyl)amino group, has been incorporated into a D-π-A dye known as LC-5. The hexyloxy chains, much like hexyl chains, ensure good solubility and prevent dye aggregation on the TiO₂ surface, which is crucial for efficient electron injection. The LC-5 dye was tested as a sensitizer (B1316253) in DSSCs, and its performance was evaluated using different electrolytes. The device fabricated with a volatile electrolyte demonstrated a power conversion efficiency (PCE) of 6.0%. The charge transfer dynamics were investigated through transient photocurrent/photovoltage decay measurements and electrochemical impedance spectroscopy, providing insights into the influence of the electrolyte on the photovoltaic parameters.

Table 3: Photovoltaic Performance of a DSSC with a Diphenylaniline-based Dye (LC-5)

| Parameter | Value (with Volatile Electrolyte) |

| Open-Circuit Voltage (Voc) | 0.69 V |

| Short-Circuit Current Density (Jsc) | 12.1 mA/cm² |

| Fill Factor (FF) | 0.72 |

| Power Conversion Efficiency (PCE) | 6.0% |

Chemical Sensing Platforms

The strong fluorescence and electron-donating character of the N,N-diphenylaniline core make its derivatives attractive candidates for the development of chemosensors. These sensors typically operate via a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism. In a typical design, the diphenylaniline unit acts as a fluorophore and a recognition site (or is linked to one). Upon binding of a specific analyte, the electronic properties of the molecule are perturbed, leading to a change in the fluorescence signal (either enhancement, "turn-on," or quenching, "turn-off").

The hexyl group attached to the diphenylaniline structure enhances its utility in sensor applications by improving its solubility in various organic solvents and polymer matrices, allowing for the fabrication of sensor films or test strips. For example, a highly selective fluorescent probe for the detection of phosgene, a toxic industrial chemical, was constructed using a molecule that responds in a "turn-on" fluorescence mode. While not a direct derivative of this compound, this demonstrates the principle of using electron-rich amine structures in sensing. The incorporation of the this compound moiety into such sensor designs could lead to probes with high sensitivity and selectivity for various analytes, with the added benefit of improved processability for creating practical sensing devices.

Mechanism of Sensing Based on Electronic Characteristics

The sensing capabilities of diphenylamine derivatives, including this compound, are rooted in their distinct electronic architecture. Many of these molecules possess a donor-π-acceptor (D-π-A) structure, where the diphenylamine moiety acts as a potent electron donor. This electron-donating capability is enhanced by the presence of the two phenyl groups. When linked to an electron-accepting group through a π-conjugated bridge, these molecules can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). nih.gov

In the ground state, the molecule is relatively planar, allowing for conjugation. Upon photoexcitation, an electron is transferred from the donor (diphenylamine) to the acceptor. This charge transfer induces a twisting of the molecular structure, leading to a TICT state. The emission properties, such as fluorescence wavelength and intensity, of the molecule in the TICT state are highly sensitive to the surrounding environment. nih.gov For instance, in a viscous medium, the intramolecular rotation is restricted, which can hinder the formation of the non-emissive TICT state and lead to an increase in fluorescence intensity. This "turn-on" fluorescence response makes these compounds effective as viscosity sensors. nih.gov The hexyl group in this compound can further modulate these properties by influencing the molecule's solubility and interaction with different media.

Electrochemical sensing is another significant application. The diphenylamine core can be oxidized, and this redox behavior can be exploited for the detection of various analytes. For example, diphenylamine can be oxidized by nitrates, resulting in a distinct blue coloration, which forms the basis of the diphenylamine test for nitrates. wikipedia.org More advanced electrochemical sensors can be developed using diphenylamine derivatives, where the presence of an analyte perturbs the electronic properties of the molecule, leading to a measurable change in current or potential. rsc.orgmdpi.com The specific electronic characteristics of this compound make it a promising candidate for the development of highly sensitive and selective chemical sensors.

Materials for Advanced Computing and Memory Devices

The unique electronic properties of diphenylamine and its derivatives, particularly their charge transport capabilities, make them suitable for use in advanced electronic devices, including memristors. Memristors are two-terminal electronic components that exhibit a resistance that depends on the history of the current that has flowed through them. This "memory" of past electrical states makes them ideal for applications in next-generation computing and data storage.

Polymers incorporating triphenylamine units, which are structurally related to diphenylamine, have been successfully used to fabricate flexible memristors. mdpi.comnih.govresearchgate.net These organic memristors can exhibit nonvolatile rewritable memory characteristics, meaning they can store information even when power is turned off. nih.gov The conjugated structure and strong π–π interactions in these polymers facilitate charge transport, which is essential for the resistive switching mechanism of the memristor. mdpi.com For instance, a helical polymer synthesized from a triphenylamine derivative has been used as the active layer in a flexible memristor, demonstrating stable performance even under mechanical stress. nih.govresearchgate.net

The inherent stochasticity, or randomness, in the switching behavior of some memristors opens up possibilities for their use in probabilistic computing. rsc.org Probabilistic computing is a novel computing paradigm that utilizes probabilistic bits, or "p-bits," which can represent both 0 and 1 with a certain probability. arxiv.org This approach is particularly well-suited for solving complex optimization problems and for applications in artificial intelligence. The random nature of filament formation and rupture in memristive materials can be harnessed to generate true random numbers, which are the foundation of p-bits. While specific research on polymeric memristors from this compound for probabilistic bit generation is not yet prevalent, the principles demonstrated with related triphenylamine-based polymers suggest a promising avenue for future research. mdpi.comnih.govresearchgate.netrsc.org

Antioxidant and Radical-Trapping Applications

Diphenylamine and its derivatives are well-known for their antioxidant properties, which are primarily attributed to the secondary amine (-NH-) group. researchgate.net This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation that can damage biological molecules and materials. ekb.eg This radical-trapping mechanism is central to their function as antioxidants in a variety of applications, from preserving rubber and lubricants to potentially protecting biological systems from oxidative stress. wikipedia.org

The antioxidant activity of diphenylamine derivatives is influenced by the substituents on the phenyl rings. The introduction of an alkyl group, such as the hexyl group in this compound, can impact the molecule's antioxidant capacity. Longer alkyl chains can affect the solubility and lipophilicity of the antioxidant, which in turn influences its ability to interact with and protect different types of materials, such as lipids in cell membranes. nih.gov Studies on other phenolic compounds, like 4-hexylresorcinol, have shown that the amphiphilic character imparted by the hexyl group allows for effective interaction with both lipids and proteins, enhancing its ability to reduce their oxidation. walshmedicalmedia.com Similarly, the hexyl group in this compound is expected to enhance its solubility in non-polar environments, potentially making it an effective antioxidant for oils and plastics.

The mechanism of action involves the donation of a hydrogen atom from the N-H group to a peroxyl radical, a key propagating species in autoxidation. springernature.com This reaction forms a stable nitrogen-centered radical that is less reactive and does not propagate the oxidation chain. The efficiency of a radical-trapping antioxidant can be quantified by its stoichiometric factor, which is the number of peroxyl radicals trapped by a single antioxidant molecule. For many phenolic and aminic antioxidants, this value is typically around two.

| Compound Class | Functional Group | Antioxidant Mechanism | Effect of Alkyl Substitution |

| Diphenylamines | Secondary Amine (-NH-) | Hydrogen Atom Transfer | Modulates solubility and lipophilicity |

| Phenols | Hydroxyl (-OH) | Hydrogen Atom Transfer | Can enhance interaction with lipids |

Antimicrobial and Antifungal Activity Studies

Derivatives of diphenylamine have been investigated for their potential as antimicrobial and antifungal agents. The biological activity of these compounds is often linked to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.

The relationship between the chemical structure of diphenylamine derivatives and their antimicrobial activity is a critical area of research for the development of new therapeutic agents. One of the key structural features that can be modified to tune the antimicrobial potency is the length and nature of alkyl substituents. Studies on other classes of antimicrobial compounds, such as alkyl amines and amides, have shown that the length of the alkyl chain plays a crucial role in their biological activity. nih.govnih.gov

| Structural Feature | Influence on Antimicrobial Activity | Rationale |

| Alkyl Chain Length | Optimal length enhances activity | Balances lipophilicity for membrane penetration |

| Aromatic Substituents | Can modulate electronic properties and steric hindrance | Affects interaction with biological targets |

In silico methods, such as molecular docking, have become invaluable tools in drug discovery for predicting the binding affinity and interaction of small molecules with biological targets. lums.ac.ir This computational approach allows researchers to screen large libraries of compounds and prioritize those with the highest likelihood of being active, thereby saving time and resources in the laboratory.

For antimicrobial drug development, a common target is DNA gyrase, an essential enzyme in bacteria that is responsible for managing the topology of DNA during replication. lums.ac.irnih.gov Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death. Molecular docking studies can be used to simulate the binding of diphenylamine derivatives, such as this compound, into the active site of DNA gyrase. mdpi.combiorxiv.orgbiointerfaceresearch.com These simulations can predict the binding energy of the compound, with lower binding energies indicating a more stable and potentially more potent inhibitor. The docking results can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of the enzyme. This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent derivatives. While specific docking studies on this compound may not be widely published, the methodology has been successfully applied to a vast range of potential antimicrobial agents, demonstrating its utility in this field. lums.ac.irnih.govmdpi.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| N,2-diphenylquinazolin-4-amine derivative (3c) | E. coli DNA gyrase | -6.13 | Binding within the active site pocket |

| Cyclic diphenylphosphonate (2a) | DNA gyrase | -9.08 | Interaction mediated by Mg2+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.